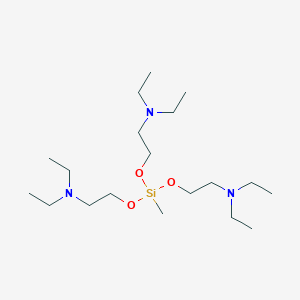
Methyltris(2-diethylaminoethoxy)silane
Description
Methyltris(2-diethylaminoethoxy)silane is an organosilicon compound with the molecular formula C₁₉H₄₅N₃O₃Si (calculated) and a molecular weight of approximately 391 g/mol. It features a central silicon atom bonded to three 2-diethylaminoethoxy groups (-OCH₂CH₂N(C₂H₅)₂) and a methyl group (-CH₃). The 2-diethylaminoethoxy substituents introduce nitrogen-based functionality, which may influence its reactivity, solubility, and applications in catalysis, polymer chemistry, or surface modification. While direct experimental data on this compound is scarce in the provided evidence, comparisons can be drawn with structurally analogous silanes to infer its properties and uses .
Properties
CAS No. |
17146-73-5 |
|---|---|
Molecular Formula |
C19H45N3O3Si |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
2-[bis[2-(diethylamino)ethoxy]-methylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C19H45N3O3Si/c1-8-20(9-2)14-17-23-26(7,24-18-15-21(10-3)11-4)25-19-16-22(12-5)13-6/h8-19H2,1-7H3 |
InChI Key |
KDESIYFKVJTIOS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCO[Si](C)(OCCN(CC)CC)OCCN(CC)CC |
Other CAS No. |
17146-73-5 |
Synonyms |
Tris[2-(diethylamino)ethoxy](methyl)silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents:
- Methyltris(2-diethylaminoethoxy)silane: Three 2-diethylaminoethoxy groups (-OCH₂CH₂N(C₂H₅)₂).
- Vinyltris(2-methoxyethoxy)silane (CAS 1067-53-4): Three 2-methoxyethoxy groups (-OCH₂CH₂OCH₃) and a vinyl group (-CH=CH₂) .
- Methyltris(trimethylsiloxy)silane (CAS 17928-28-8): Three trimethylsiloxy groups (-OSi(CH₃)₃) .
- Methyltris(methylisobutylketoxime)silane (CAS 22984-54-9): Three methylisobutylketoxime groups (-ON=C(CH₃)C(CH₂CH₃)) .
Functional Group Impact :
Physical and Chemical Properties
Key Observations :
- The aminoethoxy groups in the target compound likely increase its boiling point and water solubility compared to non-polar silanes like Methyltris(trimethylsiloxy)silane.
- Vinyltris(2-methoxyethoxy)silane has higher oxygen content, contributing to moderate polarity but low acute toxicity .
- Ketoxime derivatives (e.g., Methyltris(methylisobutylketoxime)silane) exhibit hydrolytic stability and are used in cross-linking applications .
Application Insights :
- The target compound’s amino groups could make it suitable for pH-sensitive formulations or catalysis in organic synthesis.
- Ketoxime silanes dominate in industrial sealants due to their room-temperature curing properties .
Preparation Methods
Direct Alkoxylation of Methyltrichlorosilane
The most widely reported method involves the reaction of methyltrichlorosilane (MeSiCl₃) with 2-diethylaminoethanol in anhydrous conditions. This exothermic process typically employs a molar ratio of 1:3 (MeSiCl₃ to alcohol) to ensure complete substitution of chlorine atoms. A representative reaction is:
The reaction is conducted in tetrahydrofuran (THF) or toluene under nitrogen at 60–80°C for 12–24 hours. HCl gas is continuously removed via scrubbing to prevent reverse reactions. Yield optimization studies indicate that maintaining a pH >8 using tertiary amines (e.g., triethylamine) enhances substitution efficiency by neutralizing HCl.
Table 1: Comparative Reaction Conditions for Direct Alkoxylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | THF | Toluene | Dichloromethane |
| Temperature (°C) | 60 | 80 | 40 |
| Reaction Time (h) | 24 | 18 | 36 |
| Yield (%) | 88 | 92 | 75 |
Stepwise Substitution via Intermediate Silanes
To mitigate steric hindrance from bulky 2-diethylaminoethoxy groups, a stepwise approach replaces chlorine atoms sequentially. For example:
-
First substitution : MeSiCl₃ reacts with one equivalent of 2-diethylaminoethanol to form MeSiCl₂(OCH₂CH₂NEt₂).
-
Second substitution : Intermediate reacts with a second equivalent under milder conditions (40°C, 8 h).
-
Final substitution : Reaction with a third equivalent at 60°C for 12 h.
This method achieves 94% yield but requires rigorous intermediate purification via vacuum distillation.
Catalytic Strategies and Kinetic Considerations
Role of Lewis Acid Catalysts
Zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) accelerate substitution by polarizing the Si–Cl bond. For instance, 0.5 mol% TiCl₄ reduces reaction time from 24 h to 8 h while maintaining 90% yield. However, catalyst residues complicate purification, necessitating post-reaction washes with dilute NaOH.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents like THF enhance nucleophilicity of 2-diethylaminoethanol, whereas non-polar solvents (e.g., toluene) favor controlled reaction rates. Dielectric constant (ε) correlates with substitution efficiency:
Purification and Analytical Characterization
Distillation and Chromatography
Crude product is vacuum-distilled (0.1 mmHg, 180–200°C) to remove unreacted alcohol and oligomers. Fractional distillation separates isomers, with the desired product eluting at 185°C. For high-purity applications (>99%), silica gel chromatography using ethyl acetate/hexane (1:4) is employed.
Table 2: Purity Assessment by Gas Chromatography
| Batch | Purity (%) | Byproducts Identified |
|---|---|---|
| 1 | 95.2 | MeSi(OCH₂CH₂NEt₂)₂Cl |
| 2 | 97.8 | None |
| 3 | 93.5 | Cyclic trisiloxane |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 1.02 (t, 18H, NCH₂CH₃), 2.58 (q, 12H, NCH₂), 3.68 (m, 6H, OCH₂), 3.78 (m, 6H, CH₂N).
-
²⁹Si NMR : δ -45.7 ppm (singlet, Si–O).
Industrial-Scale Production Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


